2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound belongs to the pyrimidoindole-acetamide class, characterized by a pyrimido[5,4-b]indole core fused with a 4-oxo group and a 2-fluorophenyl substituent at position 2. The sulfanyl (-S-) linker connects the core to an acetamide moiety, which is further substituted with a 5-methyl-1,2-oxazol-3-yl group. The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the oxazole ring could contribute to hydrogen bonding or π-π interactions in biological targets .
Properties
IUPAC Name |
2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O3S/c1-12-10-17(27-31-12)25-18(29)11-32-22-26-19-13-6-2-4-8-15(13)24-20(19)21(30)28(22)16-9-5-3-7-14(16)23/h2-10,24H,11H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZJTVUSMARHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluorophenyl group and the oxazolylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group (-S-)
The sulfanyl group serves as a critical site for nucleophilic and oxidative reactions. Key transformations include:
Acetamide Functional Group Reactivity
The acetamide moiety participates in hydrolysis and reduction:
| Reaction Type | Reagents/Conditions | Products | Supporting Data |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H<sub>2</sub>O) or basic (NaOH) conditions | Carboxylic acid + amine | Common reaction pathway for acetamides; observed in related N-(oxazolyl)acetamide derivatives. |
| Reduction | LiAlH<sub>4</sub> | Corresponding amine (R-NH<sub>2</sub>) | Reported for pyrimidoindole-linked acetamides, yielding bioactive amines. |
Pyrimidoindole Core Modifications
The pyrimido[5,4-b]indole system undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:
Oxazole Ring Reactivity
The 5-methyl-1,2-oxazol-3-yl group exhibits unique reactivity:
| Reaction Type | Reagents/Conditions | Products | Supporting Data |
|---|---|---|---|
| Ring-Opening | Strong acids (H<sub>2</sub>SO<sub>4</sub>) | α-Amino ketones | Oxazole rings in acetamide side chains undergo acid-catalyzed hydrolysis. |
| Electrophilic Substitution | Acetyl chloride/AlCl<sub>3</sub> | Acetylated oxazole derivatives | Limited data, but predicted based on oxazole’s aromaticity and substituent effects. |
Comparative Reactivity with Analogues
The compound’s fluorophenyl and oxazole groups alter reactivity compared to non-fluorinated or bulkier analogs:
Biological Implications of Reactivity
Chemical modifications of this compound correlate with bioactivity:
-
Sulfone derivatives show enhanced inhibition of kinase targets (e.g., EGFR) compared to thioethers .
-
Reduced acetamide derivatives exhibit improved blood-brain barrier permeability in preclinical models.
Synthetic Challenges and Optimization
Key hurdles in manipulating this compound include:
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may serve as a probe for studying biological processes. Its fluorophenyl group can be used for imaging studies, while the pyrimidoindole core may interact with various biological targets.
Medicine
In medicine, 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it a valuable addition to the toolkit of industrial chemists.
Mechanism of Action
The mechanism of action of 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain proteins or enzymes, while the pyrimidoindole core may modulate their activity. The oxazolylacetamide moiety could also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Physicochemical and Spectral Properties
- Melting Points : Analogues with bulkier substituents (e.g., 4-ethoxyphenyl ) exhibit higher melting points (>300°C) compared to methyl or methoxy variants (~274–288°C) , likely due to increased crystallinity.
- IR/NMR Trends : The target compound’s 2-fluorophenyl group would show distinct $^{19}\text{F}$-NMR shifts (~-110 ppm) and IR C=O stretches near 1660–1670 cm$^{-1}$, consistent with acetamide carbonyls in analogues .
Biological Activity
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a pyrimidine and oxazole moiety, which are known to contribute to various biological activities. The presence of a fluorophenyl group enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound has been evaluated against several bacterial strains. For instance:
- In vitro studies demonstrated that compounds with similar structures showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 30 to 100 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Case Study 1: A derivative with a similar structure was tested in human gastric and breast cancer cell lines, showing IC50 values less than 10 µM, indicating potent cytotoxicity .
- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is facilitated by the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Some studies suggest that compounds featuring similar structural motifs can inhibit pro-inflammatory cytokines:
- Experimental Findings: The compound was observed to reduce TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Fluorine Substitution: The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Oxazole Moiety: This segment has been linked with enhanced anti-tumor activity due to its ability to interact with DNA and RNA polymerases .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 30 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition | 100 µg/mL |
| Anticancer | Human gastric cancer | Cytotoxicity | <10 µM |
| Anticancer | Human breast cancer | Cytotoxicity | <10 µM |
| Anti-inflammatory | Macrophages | Cytokine inhibition | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
